SI-2
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Overview
Description
SI-2 is an inhibitor of steroid receptor coactivator 3 (SRC-3). It has been shown to selectively reduce the transcriptional activities and the protein concentrations of SRC-3 in cells through direct physical interactions with SRC-3. This compound induces death in various breast cancer cells with IC50 values of 3-20 nM without affecting normal cell viability. At 2 mg/kg, this compound can also inhibit primary tumor growth and reduce SRC-3 protein levels in an MDA-MB-468 breast cancer mouse model.
Mechanism of Action
Target of Action
SI-2, also known as 1-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine or 1-Methyl-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazineyl)-1H-benzo[d]imidazole, is a highly promising SRC-3 inhibitor . SRC-3, also known as Steroid Receptor Coactivator-3, is a protein that in humans is encoded by the NCOA3 gene. It is a transcriptional coactivator that can interact with nuclear hormone receptors to enhance their transcriptional activator functions.
Mode of Action
This compound interacts with its primary target, SRC-3, to inhibit its function . This interaction results in the reduction of the transcriptional activities and the protein concentrations of SRC-3 in cells .
Result of Action
The primary result of this compound’s action is the induction of breast cancer cell death . By inhibiting SRC-3, this compound disrupts the normal functioning of these cells, leading to their death. This makes this compound a potential therapeutic agent for breast cancer.
Properties
IUPAC Name |
1-methyl-N-[(E)-1-pyridin-2-ylethylideneamino]benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-11(12-7-5-6-10-16-12)18-19-15-17-13-8-3-4-9-14(13)20(15)2/h3-10H,1-2H3,(H,17,19)/b18-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNXERNBPXXNLK-WOJGMQOQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=CC=CC=C2N1C)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=CC=CC=C2N1C)/C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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